molecular formula C15H16O3 B283994 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

Cat. No.: B283994
M. Wt: 244.28 g/mol
InChI Key: MGJUIXVBAWMLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one, also known as coumarin 151, is a chemical compound that has gained significant attention in scientific research due to its various biological activities. Coumarin 151 is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cinnamon. It has been synthesized in the lab and used in various experiments to investigate its potential applications in medicine and other fields.

Mechanism of Action

The mechanism of action of 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes and receptors. Coumarin 151 has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to interact with various receptors, such as the estrogen receptor, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Coumarin 151 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 151 can inhibit the growth and proliferation of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. In vivo studies have shown that this compound 151 can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

Coumarin 151 has several advantages for use in lab experiments, such as its low toxicity and ease of synthesis. It is also a fluorescent compound, which makes it useful for imaging applications. However, one of the limitations of 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 is its limited solubility in water, which can make it difficult to use in aqueous environments. It is also important to note that this compound 151 should be handled with care, as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for research on 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151. One of the most promising areas is in the development of new drugs based on the compound's biological activities. Coumarin 151 has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs for various diseases. Another area of research is in the development of new imaging probes based on this compound 151's fluorescent properties. Coumarin 151 could also be used in the development of new materials, such as polymers and coatings, due to its ease of synthesis and low toxicity.

Synthesis Methods

Coumarin 151 can be synthesized in the lab using various methods. One of the most common methods is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. Another method involves the reaction of salicylaldehydes with ethyl acetoacetate in the presence of a base catalyst. The synthesized 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 can then be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

Coumarin 151 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. One of the most promising applications is in medicine, where 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 has been shown to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2,5,6,9-tetramethyl-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H16O3/c1-7-5-11-6-12-8(2)9(3)15(16)18-14(12)10(4)13(11)17-7/h6-7H,5H2,1-4H3

InChI Key

MGJUIXVBAWMLGX-UHFFFAOYSA-N

SMILES

CC1CC2=C(O1)C(=C3C(=C2)C(=C(C(=O)O3)C)C)C

Canonical SMILES

CC1CC2=CC3=C(C(=C2O1)C)OC(=O)C(=C3C)C

Origin of Product

United States

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